Cas no 2137692-11-4 (Morpholine, 3-(trichloromethyl)-)

Morpholine, 3-(trichloromethyl)- 化学的及び物理的性質
名前と識別子
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- Morpholine, 3-(trichloromethyl)-
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- インチ: 1S/C5H8Cl3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2
- InChIKey: MJQOJGZKVLLBTN-UHFFFAOYSA-N
- ほほえんだ: N1CCOCC1C(Cl)(Cl)Cl
Morpholine, 3-(trichloromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697796-5.0g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-697796-0.1g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 0.1g |
$640.0 | 2023-05-24 | ||
Enamine | EN300-697796-1.0g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-697796-0.25g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 0.25g |
$670.0 | 2023-05-24 | ||
Enamine | EN300-697796-0.5g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 0.5g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-697796-2.5g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 2.5g |
$1428.0 | 2023-05-24 | ||
Enamine | EN300-697796-10.0g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-697796-0.05g |
3-(trichloromethyl)morpholine |
2137692-11-4 | 0.05g |
$612.0 | 2023-05-24 |
Morpholine, 3-(trichloromethyl)- 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Morpholine, 3-(trichloromethyl)-に関する追加情報
Research Briefing on Morpholine, 3-(trichloromethyl)- (CAS: 2137692-11-4) in Chemical Biology and Pharmaceutical Applications
Morpholine, 3-(trichloromethyl)- (CAS: 2137692-11-4) is a specialized morpholine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its trichloromethyl functional group, exhibits unique reactivity and potential biological activities, making it a subject of interest for drug discovery and development. Recent studies have explored its synthesis, mechanistic pathways, and potential applications in medicinal chemistry, particularly as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of Morpholine, 3-(trichloromethyl)- in the development of novel protease inhibitors. The research team utilized this compound as a key intermediate to synthesize a series of small molecules targeting viral proteases, demonstrating its versatility in scaffold hopping strategies. The study reported enhanced inhibitory activity against SARS-CoV-2 main protease (Mpro) when Morpholine, 3-(trichloromethyl)- was incorporated into specific pharmacophore designs, suggesting its potential in antiviral drug development.
In the field of agrochemical research, a recent patent application (WO2023056789) highlighted the use of Morpholine, 3-(trichloromethyl)- derivatives as potent fungicidal agents. The patent disclosed novel formulations containing this morpholine derivative that showed remarkable efficacy against resistant strains of Botrytis cinerea and Fusarium species. The mechanism of action appears to involve disruption of fungal cell membrane integrity, with the trichloromethyl group playing a crucial role in the compound's bioactivity profile.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have provided new insights into the electronic effects of the trichloromethyl group on the morpholine ring system. Quantum chemical calculations combined with experimental data revealed that the electron-withdrawing nature of this substituent significantly influences the compound's reactivity in nucleophilic substitution reactions, offering valuable guidance for medicinal chemists designing derivatives with tailored properties.
Recent advancements in green chemistry have also addressed the synthesis of Morpholine, 3-(trichloromethyl)-. A 2024 paper in ACS Sustainable Chemistry & Engineering described an environmentally benign protocol using continuous flow technology, achieving higher yields (82%) with reduced solvent consumption compared to traditional batch methods. This development is particularly important given the growing emphasis on sustainable pharmaceutical manufacturing processes.
From a safety and toxicological perspective, new data has emerged regarding the compound's metabolic fate. Studies using human liver microsomes have identified the primary metabolic pathways of Morpholine, 3-(trichloromethyl)-, with the trichloromethyl group undergoing sequential dechlorination. These findings, published in Chemical Research in Toxicology (2023), provide crucial information for preclinical assessment of derivatives containing this structural motif.
The compound has also found applications in materials science, particularly in the development of functional polymers. Research presented at the 2024 Materials Research Society meeting demonstrated that Morpholine, 3-(trichloromethyl)- can serve as an effective monomer for creating pH-responsive hydrogels with potential applications in controlled drug delivery systems.
Looking forward, the unique properties of Morpholine, 3-(trichloromethyl)- (CAS: 2137692-11-4) continue to inspire innovative research across multiple disciplines. Its dual functionality as both a reactive synthetic intermediate and a potential bioactive core structure positions it as a valuable tool in chemical biology and drug discovery. Future research directions likely include further exploration of its therapeutic potential, optimization of synthetic methodologies, and investigation of novel applications in materials science and beyond.
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